molecular formula C16H16N2O3 B447838 N-(4-carbamoylphenyl)-2-ethoxybenzamide CAS No. 346726-29-2

N-(4-carbamoylphenyl)-2-ethoxybenzamide

Cat. No.: B447838
CAS No.: 346726-29-2
M. Wt: 284.31g/mol
InChI Key: AYZFTWORASDNBN-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzamide backbone substituted with a 4-carbamoylphenyl group.

Properties

CAS No.

346726-29-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-6-4-3-5-13(14)16(20)18-12-9-7-11(8-10-12)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

AYZFTWORASDNBN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB)
  • Structure : Retains the 2-ethoxybenzamide core but substitutes the 4-carbamoyl group with a 4-chloro-3-trifluoromethylphenyl moiety.
  • Activity : Functions as a p300 histone acetyltransferase (HAT) activator. The electronegative -Cl and -CF₃ groups at the 4- and 3-positions are critical for binding and activation .
  • Key Finding : The relative positions of -Cl and -CF₃ are essential; inversion of these groups abolishes activity .
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB)
  • Structure : Adds a lipophilic pentadecyl chain at the 6-position of the benzamide ring to the CTB scaffold.
  • Activity : Exhibits enhanced p300 HAT activation compared to CTB, demonstrating that hydrophobicity improves enzyme interaction .
  • Key Finding : The pentadecyl chain enhances membrane permeability and stabilizes protein-ligand interactions .

Substituent Effects on Physicochemical Properties

N-(4-Cyano-3-trifluoromethylphenyl)-2-ethoxybenzamide
  • Structure: Replaces the carbamoyl group with a cyano (-CN) group at the 4-position.
  • Properties: The strong electron-withdrawing -CN and -CF₃ groups promote crystallographic stability, as evidenced by monoclinic crystal packing (space group P2₁/n) .
  • Key Finding : Hydrogen-bonding interactions involving the amide and ethoxy groups contribute to lattice stability .
N-(2-Methoxyphenyl)-4-chlorobenzamide
  • Structure : Substitutes the ethoxy group with a methoxy (-OCH₃) group at the 2-position and a -Cl at the 4-position.

Role of Ethoxy Group Position

  • Example : 3-(4-Acetyl-2-ethoxyphenylcarbamoyl)-N-hydroxybenzamide () places the ethoxy group at the 2-position of the phenyl ring, differing from the 2-ethoxybenzamide core.
  • Impact : Positional changes in the ethoxy group affect electronic distribution and steric interactions, influencing solubility and target engagement .

Critical Analysis of Substituent Influence

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance binding to enzymatic targets like p300 HAT by stabilizing charge interactions .
  • Hydrophobic Chains (e.g., pentadecyl) : Improve membrane permeability and prolong target engagement .
  • Polar Groups (e.g., -CONH₂) : Increase solubility but may reduce cell permeability compared to lipophilic analogs.

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